molecular formula C4H6N2S B129938 2-Amino-5-methylthiazole CAS No. 7305-71-7

2-Amino-5-methylthiazole

Cat. No.: B129938
CAS No.: 7305-71-7
M. Wt: 114.17 g/mol
InChI Key: GUABFMPMKJGSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-methylthiazole is a heterocyclic compound featuring a thiazole ring with an amino group at the second position and a methyl group at the fifth position. This compound is known for its significant role as a building block in various chemical syntheses and its presence as a metabolite in certain pharmaceuticals .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-methylthiazole can be synthesized through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, which forms an ester intermediate that is subsequently cyclized to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the halogenation of vinyl acetate to produce a 1,2-dihaloethyl acetate, which is then reacted with thiourea to form 2-aminothiazole. This intermediate can be further methylated to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Amino-5-methylthiazole can be compared with other similar compounds, such as:

  • 2-Amino-4-methylthiazole
  • 2-Amino-5-nitrothiazole
  • 2-Aminothiazole

Uniqueness:

Properties

IUPAC Name

5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-3-2-6-4(5)7-3/h2H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUABFMPMKJGSBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223329
Record name 2-Amino-5-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7305-71-7
Record name 2-Amino-5-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7305-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meloxicam related compound B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007305717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methylthiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-5-methyl-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10223329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-methylthiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Thiazolamine, 5-methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-METHYL-THIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RAB78AF2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-methylthiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-5-methylthiazole
Reactant of Route 3
2-Amino-5-methylthiazole
Reactant of Route 4
2-Amino-5-methylthiazole
Reactant of Route 5
2-Amino-5-methylthiazole
Reactant of Route 6
Reactant of Route 6
2-Amino-5-methylthiazole
Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-5-methylthiazole?

A1: The molecular formula of this compound is C4H6N2S, and its molecular weight is 114.17 g/mol.

Q2: Are there any efficient synthetic routes for this compound?

A2: Yes, several methods have been explored for the synthesis of this compound. One approach utilizes 1,2,3-trichloropropane as the starting material, achieving a yield of 41.3% []. Another method involves the reaction of 2-chloro propionaldehyde with thiourea, resulting in a good yield of the desired compound []. A third synthetic pathway, often used in the production of Meloxicam, involves the condensation of saccharin sodium with an alkyl chloroacetate, followed by a series of reactions ultimately leading to this compound [, , ].

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Common spectroscopic techniques employed for the characterization of this compound and its metal complexes include:

  • Infrared Spectroscopy (IR): Provides information about functional groups present in the molecule, such as the characteristic peaks for amino and thiazole rings [, , , ].
  • Nuclear Magnetic Resonance (NMR): Elucidates the structure and connectivity of atoms within the molecule, particularly useful for distinguishing isomers and confirming the presence of specific protons [, , ].
  • Ultraviolet-Visible Spectroscopy (UV-Vis): Useful for studying electronic transitions and characterizing conjugated systems, often employed in analytical methods for quantification [, ].

Q4: What are the known biological activities of this compound?

A4: this compound serves as a key intermediate in the synthesis of Meloxicam [, , , ], a non-steroidal anti-inflammatory drug (NSAID). Studies have explored its potential as a DNA minor groove binding analog of the antibiotic agent Netropsin []. Additionally, metal complexes incorporating this compound have demonstrated anticancer [] and antimicrobial properties against various bacterial and fungal strains [].

Q5: Is this compound mutagenic?

A6: An in vivo micronucleus test using bone marrow cells of rats concluded that this compound, even at high doses, did not show a significant increase in the frequency of micronucleated cells, suggesting a lack of mutagenic potential at the tested doses [].

Q6: How has computational chemistry contributed to the understanding of this compound and its derivatives?

A7: Computational techniques have proven invaluable in elucidating the binding behavior and thermodynamic properties of this compound and related molecules. For example, molecular dynamics simulations were employed to study the binding of this compound to a mutant form of yeast cytochrome c peroxidase, shedding light on the role of receptor flexibility and entropy in the binding process []. Additionally, theoretical calculations have been used to assess the binding free energies of charged this compound to proteins in explicit-solvent simulations [].

Q7: How do structural modifications affect the activity of this compound derivatives?

A8: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact biological activity. Research suggests that the presence of the thiazole ring and the amino group are essential for its binding affinity to cytochrome c peroxidase mutants []. Furthermore, the nature and position of substituents on the thiazole ring can influence the strength and specificity of binding, as well as other pharmacological properties like solubility and bioavailability [].

Q8: What is known about the solubility of this compound?

A9: Studies have investigated the solubility of this compound in various organic solvents across a range of temperatures. These studies are essential for understanding its behavior in different environments and for developing suitable formulations [].

Q9: Are there specific analytical methods for the detection and quantification of this compound?

A10: Yes, various analytical techniques have been developed. One method utilizes ratio derivative spectrophotometry for the determination of this compound in the presence of its degradation products, showcasing good accuracy and precision []. Another approach employs liquid chromatography coupled with electrochemical detection for quantifying this compound in biological samples, demonstrating high sensitivity and applicability in pharmacokinetic studies [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.